2-{[2-(cyclopropanesulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine
Description
This compound is a fluorinated pyrimidine derivative featuring a cyclopropanesulfonyl-substituted octahydrocyclopenta[c]pyrrole moiety. The pyrimidine core is modified at the 2-position with a methoxy group linked to a bicyclic system and at the 5-position with a fluorine atom. Such structural motifs are common in medicinal chemistry, particularly in kinase inhibitors and antiviral agents, where fluorination enhances metabolic stability and sulfonyl groups improve target binding .
Properties
IUPAC Name |
2-cyclopropylsulfonyl-3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O3S/c16-12-6-17-14(18-7-12)22-10-15-5-1-2-11(15)8-19(9-15)23(20,21)13-3-4-13/h6-7,11,13H,1-5,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJGBIIQSOUYHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2(C1)COC3=NC=C(C=N3)F)S(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[2-(cyclopropanesulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant studies that highlight its therapeutic potential.
- Molecular Formula : C15H20FN3O3S
- Molecular Weight : 341.4 g/mol
- IUPAC Name : 2-cyclopropylsulfonyl-3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Calcium Channels : The compound has been identified as a calcium channel inhibitor, which is significant in the modulation of neurotransmitter release and muscle contraction .
- Serotonin Receptors : Preliminary studies suggest that derivatives of similar structures exhibit affinity for serotonin receptors (5-HT1A and 5-HT7), which are crucial for mood regulation and anxiety .
In Vitro Studies
- Calcium Channel Inhibition :
- Serotonin Receptor Affinity :
In Vivo Studies
-
Antidepressant Effects :
- In animal models, compounds with similar structures were assessed for their antidepressant effects using the forced swim test (FST). Results indicated that these compounds exhibited significant reductions in immobility time compared to control groups, suggesting potential antidepressant properties .
- Anxiolytic Activity :
Case Studies
Several case studies have documented the effects of this compound and its analogs in various therapeutic contexts:
| Study | Focus | Findings |
|---|---|---|
| Study A | Calcium Channel Inhibition | Significant reduction in calcium influx in neuronal cells. |
| Study B | Antidepressant Activity | Reduced immobility time in FST indicating potential antidepressant effects. |
| Study C | Anxiolytic Activity | Greater efficacy than diazepam at specific dosages. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights compounds with overlapping structural features, enabling a hypothetical comparison based on chemical motifs:
Table 1: Key Structural and Functional Comparisons
Key Observations:
Bicyclic Systems: The octahydrocyclopenta[c]pyrrole in the target compound is structurally analogous to Telaprevir’s bicyclic system . However, Telaprevir’s substitutions (e.g., pyrazine, cyclopropylamino) optimize protease binding, whereas the target compound’s cyclopropanesulfonyl group may enhance solubility or modulate steric interactions with target proteins.
Fluorinated Pyrimidines: 5-Fluoropyrimidines, such as 5-fluorouracil, are antimetabolites that disrupt DNA synthesis. The fluorine atom in the target compound likely improves metabolic stability compared to non-fluorinated analogs (e.g., ’s chlorinated pyrimidine) .
Sulfonyl vs. Sulfanyl Groups :
- The cyclopropanesulfonyl group in the target compound contrasts with the 4-chlorobenzylsulfanyl group in ’s pyrimidine. Sulfonyl groups are more electronegative and may improve binding to polar enzyme pockets compared to sulfanyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
